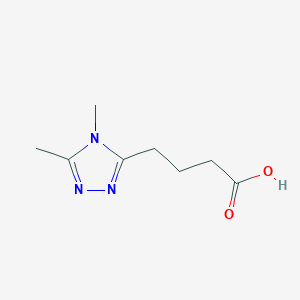

4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid

Description

Properties

IUPAC Name |

4-(4,5-dimethyl-1,2,4-triazol-3-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O2/c1-6-9-10-7(11(6)2)4-3-5-8(12)13/h3-5H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMTZZBQMYWPVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(N1C)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

1,2,4-Triazole derivatives are known to possess a wide range of biological activities. They have been found to exhibit antiviral , anti-inflammatory , anticancer , anti-HIV , antioxidant , antimicrobial , antitubercular , antidiabetic , antimalarial , and anticholinesterase activities .

The mode of action of 1,2,4-triazole derivatives often involves binding to multiple receptors , which can lead to a variety of downstream effects depending on the specific targets involved. The biochemical pathways affected by these compounds can therefore be quite diverse.

In terms of pharmacokinetics, the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 1,2,4-triazole derivatives would depend on the specific structure of the compound. Factors such as the presence of functional groups and the overall lipophilicity of the molecule can influence its bioavailability.

The result of action of 1,2,4-triazole derivatives can vary widely depending on the specific compound and its targets. For example, some 1,2,4-triazole derivatives have been found to inhibit the proliferation of cancer cells by inducing apoptosis .

The action environment, or the conditions under which the compound exerts its effects, can also influence its action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the activity of the compound .

Biological Activity

4-(Dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, particularly in medicine and agriculture.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 183.21 g/mol

- SMILES : CC1=NN=C(N1C)CCCC(=O)O

- InChIKey : RMTZZBQMYWPVQV-UHFFFAOYSA-N

The compound features a triazole ring that is known for its ability to interact with biological molecules, making it a valuable candidate in drug development and enzyme inhibition .

Anticancer Properties

Research indicates that derivatives of 1,2,4-triazole compounds, including this compound, exhibit significant anticancer activity. These compounds have been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Case Studies :

- Cell Line Studies : In vitro studies demonstrated that triazole derivatives could inhibit cell growth in human cancer cell lines such as DLD1 (colon cancer) and A431 (skin cancer). The observed IC values were notably low, indicating potent activity .

- Mechanistic Insights : The mechanism of action often involves binding to specific enzymes or receptors that regulate cell division and survival. For instance, the triazole ring can form hydrogen bonds with target proteins, leading to functional inhibition .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Efficacy of Triazole Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 μg/mL |

| Candida albicans | 16 μg/mL | |

| Staphylococcus aureus | 8 μg/mL |

These findings suggest potential applications in developing new antimicrobial agents .

Enzyme Inhibition

The triazole moiety is recognized for its ability to act as an enzyme inhibitor. The compound can interfere with enzymes involved in critical biological pathways, making it a candidate for drug design aimed at treating diseases where enzyme modulation is beneficial.

Mechanism of Action :

- Enzyme Binding : The triazole ring can coordinate with metal ions or form hydrogen bonds with active site residues of enzymes.

- Biochemical Pathway Disruption : This interaction can lead to altered metabolic pathways that are crucial for the survival of pathogens or cancer cells .

Applications in Research and Industry

The unique properties of this compound make it a valuable compound in various fields:

Scientific Research Applications

Scientific Research Applications of 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid

This compound is a research compound with a molecular formula of C8H13N3O2 and a molecular weight of 183.21 g/mol. It is a 1,2,4-triazole derivative. Triazole rings are known for their biological activities, garnering attention in medicinal chemistry and pharmacology.

Applications

- Anticancer Agent 1,2,4-triazole derivatives, including this compound, have shown promise as anticancer agents.

- Building Block for Synthesis It can be employed as a building block for synthesizing complex molecules, particularly in developing new materials and catalysts.

- Enzyme Inhibition The compound has potential as an enzyme inhibitor. The triazole ring can form hydrogen bonds and coordinate with metal ions, enabling it to inhibit enzymes or disrupt biological pathways, which can inhibit cell proliferation in cancer cells or modulate enzyme activity in biochemical processes.

Structural Information

- Molecular Formula: C8H13N3O2

- SMILES: CC1=NN=C(N1C)CCCC(=O)O

- InChI: InChI=1S/C8H13N3O2/c1-6-9-10-7(11(6)2)4-3-5-8(12)13/h3-5H2,1-2H3,(H,12,13)

- InChIKey: RMTZZBQMYWPVQV-UHFFFAOYSA-N

- Molecular Weight: 183.21 g/mol

Predicted Collision Cross Section

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| $$M+H]+ | 184.10805 | 140.9 |

| $$M+Na]+ | 206.08999 | 151.2 |

| $$M+NH4]+ | 201.13459 | 146.4 |

| $$M+K]+ | 222.06393 | 148.9 |

| $$M-H]- | 182.09349 | 138.8 |

| $$M+Na-2H]- | 204.07544 | 144.0 |

| $$M]+ | 183.10022 | 141.3 |

| $$M]- | 183.10132 | 141.3 |

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomerism: 4- vs. 2-Substituted Triazole Derivatives

The positional isomerism between 4-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid and 2-(dimethyl-4H-1,2,4-triazol-3-yl)butanoic acid significantly impacts their properties:

- Electronic Effects: The triazole ring’s electron-withdrawing nature influences the acidity of the butanoic acid group. The 4-substituted isomer may exhibit a slightly lower pKa compared to the 2-substituted variant due to proximity effects, though experimental validation is needed.

- Solubility : The 4-substituted isomer’s extended chain length could enhance aqueous solubility compared to shorter-chain analogs.

Table 1: Key Properties of Triazole-Butanoic Acid Derivatives

Substituent Effects: Methyl vs. Dichlorophenoxy Groups

Triazole derivatives with varying substituents exhibit distinct biological and chemical profiles. For example:

- Synthetic Routes: The dimethyl-substituted triazole may be synthesized via alkylation of a triazole precursor, while dichlorophenoxy derivatives require nucleophilic aromatic substitution or coupling reactions .

Preparation Methods

Formation of Acyl Hydrazide Intermediate

- Starting from ester precursors (e.g., ethyl esters of butanoic acid derivatives), treatment with 80% aqueous hydrazine hydrate in methanol at room temperature yields acyl hydrazides smoothly.

- This step is crucial as it prepares the substrate for the triazole ring formation.

Construction of the 1,2,4-Triazole Core

- The acyl hydrazide reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) in acetonitrile at 50 °C to form an intermediate adduct.

- Subsequent reaction with a suitable amine (e.g., dimethylamine derivatives) in refluxing acetic acid induces ring closure to form the 1,2,4-triazole ring.

- This one-pot, three-component synthesis is efficient and provides the triazole core with dimethyl substitution at positions 4 and 5.

Functional Group Transformations

- Dihydroxylation and Oxidative Cleavage: Olefin intermediates can be dihydroxylated using osmium tetroxide and N-methylmorpholine N-oxide (NMMO) in THF/H2O, followed by sodium periodate cleavage to yield aldehyde intermediates.

- Pinnick Oxidation: Aldehydes are converted to carboxylic acids using sodium chlorite (NaClO2) in the presence of sodium dihydrogen phosphate and 2-methyl-2-butene in tert-butanol/water at room temperature.

- Esterification: Carboxylic acids can be esterified with methanol using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) in dichloromethane at room temperature to give esters.

- Halogenation: Halogen substitution at the 5-position of the triazole ring is achieved using N-halosuccinimides (NCS, NBS, NIS) in acetonitrile at room temperature or reflux, depending on the halogen.

- Alkaline Hydrolysis: Esters are hydrolyzed under mild conditions using aqueous lithium hydroxide in methanol at room temperature to yield the corresponding carboxylic acids.

Salt Formation

- The final carboxylic acids are converted to their sodium salts using aqueous sodium hydroxide in methanol to improve solubility for biological assays.

Representative Reaction Scheme Summary

| Step | Reaction Type | Reagents/Conditions | Product Type |

|---|---|---|---|

| 1 | Hydrazinolysis | 80% hydrazine hydrate, MeOH, room temp | Acyl hydrazide |

| 2 | Triazole ring formation | DMFDMA (50 °C), amine, refluxing acetic acid | 1,2,4-Triazole derivative |

| 3 | Dihydroxylation & cleavage | OsO4, NMMO, THF/H2O; then NaIO4, THF/H2O | Aldehyde intermediate |

| 4 | Pinnick oxidation | NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O, room temp | Carboxylic acid |

| 5 | Esterification | Methanol, EDCI, DMAP, DCM, room temp | Ester |

| 6 | Halogenation | NCS/NBS/NIS, acetonitrile, RT or reflux | Halogenated triazole |

| 7 | Hydrolysis | LiOH, MeOH, room temp | Carboxylic acid |

| 8 | Salt formation | NaOH, MeOH | Sodium salt of acid |

Research Findings and Optimization Notes

- The one-pot synthesis of the triazole core is highly efficient and avoids isolation of unstable intermediates.

- Attempts to use 1,3-dicyclohexylcarbodiimide (DCC) for esterification were less successful due to formation of stable adducts, leading to low yields; EDCI is preferred.

- Halogenation selectivity depends on electronic effects; electron-donating groups on aromatic rings can lead to side bromination, requiring careful control of conditions.

- Attempts to oxidize certain triazolyl alcohols to aldehydes or acids via Swern oxidation or TEMPO/NaClO catalysis sometimes failed due to instability and decarboxylation of intermediates.

- The sodium salt forms of the acids exhibit improved solubility, facilitating biological activity assays.

Data Table: Yields and Conditions for Key Steps

| Compound | Step Description | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 3a | Hydrazinolysis of ester 2a | 80% hydrazine hydrate, MeOH, RT | High | Smooth reaction |

| 5a | Triazole formation | DMFDMA, acetonitrile 50 °C; amine, reflux acetic acid | Moderate to high | Efficient one-pot synthesis |

| 6a | Aldehyde formation | OsO4/NMMO, THF/H2O; then NaIO4, THF/H2O | Moderate | Requires purification |

| 7a | Pinnick oxidation | NaClO2, NaH2PO4, 2-methyl-2-butene, t-BuOH/H2O, RT | High | Clean conversion |

| 8a | Esterification | Methanol, EDCI, DMAP, DCM, RT | High | EDCI preferred over DCC |

| 9b | Halogenation (bromination) | NBS, acetonitrile, RT | Moderate | Possible side reactions with aromatic rings |

| 10a | Hydrolysis | LiOH, MeOH, RT | High | Mild conditions |

| 1c | Sodium salt formation | NaOH, MeOH, RT | Quantitative | Improves solubility |

Q & A

Q. What experimental controls validate unexpected biological activity results?

- Methodological Answer : False positives in bioassays are mitigated via:

- Positive/Negative Controls : Compare with known active/inactive analogs .

- Dose-Response Curves : Confirm activity across concentrations (e.g., IC₅₀ determination).

- Cytotoxicity Assays : Rule out nonspecific cell membrane disruption (e.g., hemolysis tests) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.